molecular formula C9H8N2 B145021 2-Aminoquinoline CAS No. 139265-95-5

2-Aminoquinoline

Cat. No.: B145021
CAS No.: 139265-95-5
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
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Description

2-Quinolinamine, also known as quinolin-2-amine, is an organic compound with the molecular formula C9H8N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of 2-Quinolinamine consists of a quinoline ring system with an amino group attached to the second position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 2-Quinolinamine. One common approach involves the reduction of 2-nitroquinoline using reducing agents such as tin(II) chloride in the presence of hydrochloric acid. Another method includes the cyclization of o-aminobenzylamine with formic acid under reflux conditions .

Industrial Production Methods: Industrial production of 2-Quinolinamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2,3-dione.

    Reduction: Reduction of 2-Quinolinamine can yield 2-quinoline methanol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Quinolinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: 2-Quinolinamine derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Quinolinamine and its derivatives often involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its intended use. For example, some derivatives may inhibit DNA synthesis in cancer cells, while others may disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

    Quinoline: The parent compound of 2-Quinolinamine, used in the synthesis of various derivatives.

    2-Aminoquinoline: Similar to 2-Quinolinamine but with the amino group at a different position.

    Quinolin-2-one: A ketone derivative of quinoline.

Uniqueness: 2-Quinolinamine is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

quinolin-2-amine
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InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID2060381
Record name 2-Quinolinamine
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Molecular Weight

144.17 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Aminoquinoline
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CAS No.

580-22-3, 31135-62-3
Record name 2-Aminoquinoline
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Record name 2-Aminoquinoline
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Melting Point

131.5 - 132.5 °C
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

The conversion of (4-chloroquinolin-7-yl)methyl ether B to compound IA is accomplished with an appropriate amine at temperatures between 0-200° C. optionally in a sealed tube and/or under microwave irradiation, either using a large excess of the amine without solvent, or on reaction with a 2-20-fold excess, in a suited solvent such as ethanol or 1-methylpyrrolidin-2-one, optionally in the presence of lithium chloride or sodium iodide and pyridine. In the case of R30=halogen, the isomeric 2-aminoquinoline derivative, which may result as a side product, is separated from the desired 4-aminoquinoline, e.g., by chromatography or crystallization.
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Synthesis routes and methods II

Procedure details

In a Skraup synthesis, a phenylene diamine (148) or a nitroaniline is reacted with glycerine (149) and sulfuric acid or arsenic acid and an oxidizing agent, such as m-nitrobenzene sulfonic acid (Scheme 66). ##STR86## An intermediate amino- or nitro-guinoline or isoguinoline is produced. In the case of the amino-quinoline, it is not isolated, as it reacts immediately with excess reagents to yield the phenanthroline. If a nitro-aniline has been used to produce a nitroguinoline, it is isolated and purified if necessary. This often removes large amounts of tars produced by the Skraup synthesis. The nitro group is then reduced by standard conditions to yield an aminoquinoline. The aminoquinoline is then subjected to another Skraup reaction (sulfuric or arsenic acid, or both, glycerins and m-nitrobenzenesulfonic acid) to yield the phenanthroline.
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Synthesis routes and methods III

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
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200 mg
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Synthesis routes and methods IV

Procedure details

6-Bromo-2-chloroquinoline (250 mg, 1.0 mmol) and N-methylaniline (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 205 (88 mg, 31%). [M−H]−=277.0 m/z. Activity: B
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250 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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